molecular formula C23H17ClN2O2 B2765838 3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-22-8

3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2765838
CAS No.: 1234692-22-8
M. Wt: 388.85
InChI Key: LXNKCJZCCOUOAV-UHFFFAOYSA-N
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Description

3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C17H13ClN2O2. It is known for its unique structure, which includes a pyrazole ring substituted with phenyl and chlorophenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial activities, the compound may inhibit key enzymes or pathways essential for the survival of the pathogens . Molecular docking studies have shown that it can bind to the catalytic domain of enzymes, thereby disrupting their function.

Comparison with Similar Compounds

3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives such as:

Biological Activity

3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may contribute to its diverse biological effects.

The molecular formula of this compound is C23H20ClN2O2C_{23}H_{20}ClN_2O_2, with a molecular weight of approximately 396.87 g/mol. The structure includes a pyrazole ring, a phenyl group, and a methoxy-substituted chlorophenyl moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H20ClN2O2C_{23}H_{20}ClN_2O_2
Molecular Weight396.87 g/mol
IUPAC NameThis compound
InChI Key[Insert InChI Key]

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated notable antifungal activity against various phytopathogenic fungi, suggesting potential applications in agriculture and medicine .

Case Study:
In vitro tests showed that certain pyrazole derivatives inhibited the growth of fungi such as Cytospora sp. and Fusarium solani, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Some analogs have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from pyrazoles were tested against various cancer cell lines, revealing IC50 values indicative of effective cytotoxicity .

Research Findings:
A recent study reported that specific pyrazole derivatives exhibited more potent inhibitory effects on epidermoid carcinoma cells compared to standard chemotherapeutic agents like doxorubicin. This suggests that structural modifications can enhance anticancer activity .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Pyrazoles can act as enzyme inhibitors or receptor modulators, leading to altered cellular signaling pathways .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against phytopathogenic fungi; MIC: 25-50 µg/mL
AnticancerPotent inhibition of cancer cell lines; IC50 values lower than doxorubicin
Mechanism of ActionInteraction with enzymes/receptors affecting cellular signaling

Properties

IUPAC Name

3-[3-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c24-20-11-9-17(10-12-20)16-28-22-8-4-5-18(13-22)23-19(15-27)14-26(25-23)21-6-2-1-3-7-21/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNKCJZCCOUOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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